[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
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Overview
Description
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to a rigid oxabicyclohexane framework. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the aminomethyl group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural rigidity and functional groups can be tailored to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials, where its unique properties contribute to the desired characteristics of the final products.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the aminomethyl and hydroxyl groups.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but a different ring size and functional groups.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a nitrogen atom in the ring structure.
Uniqueness
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to its specific combination of functional groups and rigid bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXFUVDQVZQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137574-46-8 |
Source
|
Record name | [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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